molecular formula C20H18N2O3 B14941270 2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 6045-64-3

2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14941270
CAS No.: 6045-64-3
M. Wt: 334.4 g/mol
InChI Key: OWULRRZVAXTQNS-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione can be achieved through multi-step organic reactions. One common method involves the use of a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide are reacted in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . The resulting product is then purified through crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-3,4-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-3,4-diones, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

2-[1-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of isoindole and dihydroisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

6045-64-3

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C20H18N2O3/c1-13(22-19(24)16-8-4-5-9-17(16)20(22)25)18(23)21-11-10-14-6-2-3-7-15(14)12-21/h2-9,13H,10-12H2,1H3

InChI Key

OWULRRZVAXTQNS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C4=CC=CC=C4C3=O

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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